molecular formula C16H18N2O B1675761 Lysergol CAS No. 602-85-7

Lysergol

Cat. No. B1675761
CAS RN: 602-85-7
M. Wt: 254.33 g/mol
InChI Key: BIXJFIJYBLJTMK-GENIYJEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea . It interacts with serotonin receptors, leading to potential antidepressant and anxiolytic effects .


Synthesis Analysis

Lysergol can be synthesized using a tandem reaction to construct the piperidine skeleton and a rhodium-catalyzed [3 + 2] annulation in the late-stage indole formation . The synthetic strategy was based on the synthesis of allenes by Claisen rearrangement of the corresponding enol ether, followed by cyclization of the CD rings via a palladium-catalyzed domino reaction .


Molecular Structure Analysis

The molecular formula of Lysergol is C16H18N2O . It has a molar mass of 254.33 g/mol . The IUPAC name of Lysergol is (6-Methyl-9,10-didehydroergolin-8β-yl)methanol .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Lysergol include the Claisen rearrangement of the corresponding enol ether to synthesize allenes, followed by cyclization of the CD rings via a palladium-catalyzed domino reaction .


Physical And Chemical Properties Analysis

Lysergol has a molar mass of 254.33 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Neuroscience and Mental Health Research

Lysergol is often employed in neuroscience research to study its effects on receptors in the brain . It interacts with serotonin receptors, leading to possible antidepressant and anxiolytic effects . It acts as a partial agonist at 5-HT1A receptors, leading to a modulation of serotonin signaling .

Antimicrobial Properties

Lysergol has been found to possess antimicrobial properties . Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi . This antimicrobial activity suggests its potential use in the development of novel therapeutics against infectious diseases .

Antioxidant Properties

Lysergol has shown promising antioxidant properties . It can scavenge free radicals and reduce oxidative stress, which is implicated in various health conditions such as cardiovascular diseases and neurodegenerative disorders .

Potential Anticancer Effects

Research suggests that Lysergol may have anticancer potential . It has exhibited cytotoxic effects on cancer cell lines, inhibiting their proliferation and inducing apoptosis .

Treatment of Migraines and Vascular Disorders

Lysergol has shown potential therapeutic effects, particularly in the treatment of migraines, cluster headaches, and other vascular disorders .

Plant Growth Regulation in Agriculture

Lysergol’s unique chemical structure makes it suitable for various applications, including plant growth regulation in agriculture .

Vasoconstrictor in Pharmaceutical Industry

Lysergol has shown potential therapeutic effects, particularly in the treatment of migraines, cluster headaches, and other vascular disorders . It acts as a vasoconstrictor, reducing blood flow and alleviating symptoms associated with these conditions .

Synthesis of Lysergic Acid

Lysergol is a naturally occurring compound found in certain fungi and grains infected with the fungus Claviceps . With its unique chemical structure and pharmacological properties, Lysergol has found diverse applications in various fields. One of the notable applications is in the synthesis of Lysergic Acid . All methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods—are presented .

Psychedelic Exploration

In the 21st century, Lysergol continues to be a focal point of scientific research and psychedelic exploration . Scientists, psychologists, and enthusiasts are unravelling the mysteries of this compound, studying its potential therapeutic applications and its role in understanding the intricacies of human consciousness .

Intermediate in the Manufacture of Ergoloid Medicines

Lysergol is an intermediate in the manufacture of some ergoloid medicines, such as nicergoline . Ergoloid medicines are used to relieve signs and symptoms of decreased mental capacity due to the aging process .

Synthesis of Lysergic Acid Analogues

Lysergol can be used in the synthesis of lysergic acid analogues . These analogues are of interest in pharmaceutical research due to their potential therapeutic applications .

Study of Human Consciousness

In the 21st century, Lysergol continues to be a focal point of scientific research and psychedelic exploration . Scientists, psychologists, and enthusiasts are unravelling the mysteries of this compound, studying its potential therapeutic applications and its role in understanding the intricacies of human consciousness .

Safety And Hazards

While specific safety and hazard information for Lysergol is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling Lysergol .

properties

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysergol

CAS RN

602-85-7, 1413-67-8
Record name Lysergol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysergol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001413678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-didehydro-6-methylergoline-8β-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSERGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR684Z1AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergol
Reactant of Route 2
Lysergol
Reactant of Route 3
Lysergol
Reactant of Route 4
Lysergol
Reactant of Route 5
Lysergol
Reactant of Route 6
Lysergol

Citations

For This Compound
1,280
Citations
A Maurya, GR Dwivedi, MP Darokar… - Chemical Biology & …, 2013 - Wiley Online Library
… Further, lysergol (1) and its derivatives … lysergol and its derivatives 10 and 11 (at reduced concentrations) significantly decreased the viability of cells. In an another observation, lysergol …
Number of citations: 65 onlinelibrary.wiley.com
S Patil, RP Dash, S Anandjiwala… - Biomedical …, 2012 - Wiley Online Library
… Stability studies showed that berberine and lysergol were stable in rat … as lysergol following oral administration in Sprague–Dawley rats. The results of the study inferred that lysergol …
S Merkel, R Köppen, M Koch, F Emmerling… - … Section E: Structure …, 2012 - scripts.iucr.org
… In the crystal, hydrogen bonds between the lysergol and water molecules contribute to the … epimeric purity of the obtained lysergol crystals. Each lysergol molecule forms four hydrogen …
Number of citations: 1 scripts.iucr.org
M Shukla, MY Malik, S Jaiswal, A Sharma… - RSC …, 2016 - pubs.rsc.org
Lysergol (LYZ), a novel bioenhancer, has shown potential to enhance the bioavailability of some antibiotics. In the present investigation, the bioavailability enhancing potential of LYZ …
Number of citations: 12 pubs.rsc.org
S Inuki, A Iwata, S Oishi, N Fujii… - The Journal of Organic …, 2011 - ACS Publications
Enantioselective total synthesis of the biologically important indole alkaloids (+)-lysergol, (+)-isolysergol, and (+)-lysergic acid is described. Key features of these total synthesis include (…
Number of citations: 111 pubs.acs.org
NR Tasker, P Wipf - ARKIVOC, 2024 - arkat-usa.org
… Our recent 5-step synthesis of lysergol and isolysergol enables the production of both natural … Reduction with LiAlH4 then generates lysergol 16 and isolysergol 17. The latter two …
Number of citations: 2 www.arkat-usa.org
S Patil, RP Dash, S Anandjiwala… - Journal of Liquid …, 2013 - Taylor & Francis
… lyophilized Rasont (same dose as in 1st group) and lysergol (20 mg/kg bodyweight). The rat … with lysergol were compared. Results of the study inferred that lysergol improved the oral …
Number of citations: 7 www.tandfonline.com
NR Tasker, P Wipf - Organic Letters, 2022 - ACS Publications
… scalable, expedient total synthesis of all four stereoisomers of lysergol and isolysergol, including the previously unknown (−)-lysergol, for pharmacological evaluation at 5-HT 1A and …
Number of citations: 11 pubs.acs.org
HH Pertz, HC Milhahn, E Eich - Journal of medicinal chemistry, 1999 - ACS Publications
Three series of cycloalkanecarboxylic esters derived from the naturally occurring clavine alkaloids lysergol, dihydrolysergol-I, and elymoclavine were synthesized to study their …
Number of citations: 29 pubs.acs.org
S Javed, K Kohli, M Ali - Journal of liquid chromatography & …, 2012 - Taylor & Francis
… actual drug content and label claims of lysergol in extracts and formulated products and will … , on lysergol content. Thus, the aim of the present study was to establish stability of lysergol …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.